{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)15-9-17(13(3)8-16(15)22-4)23(20,21)19-11-14-6-5-7-18-10-14/h5-10,12,19H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIJIRRNJABESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CN=CC=C2)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step introduces the isopropyl group onto the benzene ring.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.
Pyridinylmethylation: Finally, the pyridinylmethyl group is attached using a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Trends : Compounds with trifluoromethyl groups (e.g., Example 12) often exhibit enhanced binding to hydrophobic enzyme pockets, while methoxy groups (as in the target compound) may improve solubility .
- Metabolic Stability : The branched isopropyl group in the target compound could reduce oxidative metabolism compared to linear alkyl chains in analogs like BH50208 .
- Analytical Data : LC/MS retention times (e.g., Rt 2.24 min for Example 12) suggest differences in polarity, correlating with structural modifications .
Conclusion {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine occupies a unique niche among sulfonamide derivatives. Comparative analysis with analogs highlights trade-offs between metabolic stability, synthetic accessibility, and target affinity, guiding future optimization efforts.
Biological Activity
The compound {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine , also known by its chemical structure and CAS number, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.
- Molecular Formula : C17H19N3O4S
- Molecular Weight : 361.42 g/mol
- CAS Number : 88546-55-8
Synthesis
The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an amine derivative under controlled conditions to yield the target compound. The synthetic route often emphasizes high yield and purity, which are crucial for subsequent biological evaluations.
Biological Activity Overview
The biological activity of this compound has been evaluated across various assays, revealing significant antimicrobial, antifungal, and enzyme inhibitory properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for Escherichia coli and Pseudomonas aeruginosa were found to be as low as 0.21 µM, indicating strong antibacterial potential .
| Microorganism | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Micrococcus luteus | Not specified |
| Candida species | Not specified |
Antifungal Activity
The compound also showed promising antifungal activity against various fungi, particularly those belonging to the genus Candida. The growth inhibition zones were significantly larger than those of control samples, suggesting effective antifungal properties .
Enzyme Inhibition
In addition to its antimicrobial effects, the compound has been investigated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission; inhibition can lead to potential therapeutic effects in neurodegenerative diseases.
- Urease : Inhibition of urease is particularly important in the treatment of urinary tract infections caused by urease-producing bacteria.
Case Studies and Research Findings
- In Silico Studies : Molecular docking studies have indicated that the compound fits well into the active sites of bacterial enzymes such as DNA gyrase, forming multiple hydrogen bonds that contribute to its inhibitory effects. This suggests a mechanism of action that could be leveraged in drug design .
- Cytotoxicity Assays : The cytotoxic effects of the compound were evaluated using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3). Results indicated that while it possesses antimicrobial properties, it also shows selective cytotoxicity, which could be beneficial for targeted therapies .
- Pharmacokinetic Properties : The compound's drug-like properties were assessed through ADME (Absorption, Distribution, Metabolism, Excretion) profiling, revealing favorable characteristics that support its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sulfonylation of the substituted phenyl ring followed by coupling with the 3-pyridylmethylamine moiety. Key steps include:
- Sulfonyl chloride formation : React the phenyl precursor (4-methoxy-2-methyl-5-isopropylphenol) with chlorosulfonic acid under anhydrous conditions .
- Amine coupling : Use a base (e.g., triethylamine) to deprotonate the 3-pyridylmethylamine, enabling nucleophilic attack on the sulfonyl chloride intermediate.
- Optimization : Control reaction temperature (0–5°C for sulfonylation, room temperature for coupling) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize byproducts. Palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) may enhance yield for challenging couplings .
Q. How does the 3-pyridylmethyl substituent affect the compound’s solubility and bioavailability compared to analogs with furan or benzene rings?
- Methodological Answer :
- Solubility : The 3-pyridylmethyl group introduces polarizability due to the nitrogen atom, increasing water solubility compared to hydrophobic furan or benzene analogs. Measure via shake-flask method (pH 7.4 buffer) .
- Bioavailability : Use Caco-2 cell monolayers to assess intestinal permeability. The pyridine ring may enhance passive diffusion or interact with transporters. Compare with furan-containing analogs (e.g., Celecoxib derivatives), which show lower logP values .
Advanced Research Questions
Q. What computational strategies effectively predict the biological targets of this sulfonamide derivative, and how can molecular docking studies be validated?
- Methodological Answer :
- Target Prediction : Use in silico tools like SwissTargetPrediction or PharmMapper to identify potential targets (e.g., cyclooxygenase-2, folate enzymes). Validate predictions via:
- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 3LN1) or dihydrofolate reductase (PDB: 1U72) active sites. Compare binding scores with known inhibitors (e.g., Celecoxib, Methotrexate) .
- Experimental validation : Perform enzyme inhibition assays (e.g., UV-Vis spectroscopy for folate synthesis inhibition) .
Q. How can researchers resolve discrepancies in reported bioactivity data across different assay systems (e.g., bacterial vs. mammalian cell lines)?
- Methodological Answer :
- Assay standardization : Use isogenic cell lines (e.g., E. coli DHFR knockout vs. wild-type) to isolate target-specific effects.
- Data normalization : Express bioactivity as % inhibition relative to positive controls (e.g., Trimethoprim for bacterial assays, Methotrexate for mammalian).
- Mechanistic studies : Conduct SPR (Surface Plasmon Resonance) to measure binding kinetics to folate enzymes, resolving whether off-target interactions explain variability .
Q. Which substituent modifications on the phenyl or pyridyl groups most significantly impact target binding affinity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Design : Synthesize analogs with:
- Phenyl modifications : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to assess electronic effects.
- Pyridyl modifications : Introduce methyl groups at the 4-position to sterically hinder binding.
- Evaluation : Test analogs in enzyme inhibition assays and correlate with computed electrostatic potential maps (Gaussian 09). Data from similar sulfonamides (e.g., Furosemide, Celecoxib) suggest methoxy and isopropyl groups enhance hydrophobic interactions .
Key Notes
- Synthesis Optimization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify by column chromatography (gradient elution).
- Advanced Characterization : Use X-ray crystallography (as in ) to resolve stereochemistry and hydrogen-bonding patterns.
- Conflict Resolution : Cross-validate computational predictions with orthogonal assays (e.g., ITC for binding thermodynamics).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
